molecular formula C7H8FNO B591783 (6-Fluoro-2-methylpyridin-3-yl)methanol CAS No. 884494-98-8

(6-Fluoro-2-methylpyridin-3-yl)methanol

Cat. No.: B591783
CAS No.: 884494-98-8
M. Wt: 141.145
InChI Key: OIRVHSIXTBFZRH-UHFFFAOYSA-N
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Description

(6-Fluoro-2-methylpyridin-3-yl)methanol is a chemical compound with the molecular formula C7H8FNO It is a fluorinated pyridine derivative, which means it contains a pyridine ring with a fluorine atom and a hydroxymethyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-2-methylpyridin-3-yl)methanol typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the fluorination of 2-methylpyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced fluorinating agents and catalysts can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-2-methylpyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Fluoro-2-methylpyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (6-Fluoro-2-methylpyridin-3-yl)methanol depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby increasing its potency and selectivity. The hydroxymethyl group can also participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Fluoro-2-methylpyridin-3-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

(6-Fluoro-2-methylpyridin-3-yl)methanol is an organic compound characterized by a pyridine ring substituted with a fluorine atom and a hydroxymethyl group. This compound has attracted significant attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The presence of fluorine enhances lipophilicity, which can influence the compound's pharmacokinetics and biological interactions.

The biological activity of this compound is largely attributed to its structural features. The fluorine atom can enhance binding affinity to target proteins or enzymes, increasing potency and selectivity. Additionally, the hydroxymethyl group may participate in hydrogen bonding, further stabilizing interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties, making this compound a candidate for further exploration in this area.
  • Anticancer Properties : Preliminary investigations suggest potential anticancer effects, which are currently under evaluation through various in vitro assays.
  • Psychiatric Applications : The compound has been explored for its applications in treating psychiatric conditions, indicating a broad spectrum of therapeutic potential.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Studies : In vitro assays demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. Further research is needed to quantify its efficacy compared to established antimicrobial agents.
  • Anticancer Evaluations : A recent study assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that the compound inhibited cell proliferation, suggesting its potential as an anticancer agent. The specific mechanisms underlying these effects are still being investigated .
  • Structure-Activity Relationship (SAR) Analysis : Computer-aided prediction models have been utilized to analyze the structure-activity relationship of this compound. These models predict that alterations in the molecular structure could enhance its biological activity, guiding future synthesis efforts.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructural FeaturesBiological Activity
2-MethylpyridinePyridine ring, methyl groupAntimicrobial
6-Fluoro-2-methylpyridinePyridine ring, fluorine, methyl groupAnticancer
5-Fluoro-2-methylpyridinePyridine ring, fluorine, methyl groupNeuroactive effects
4-Methoxy-2-methylpyridineMethoxy substitution on pyridineAntioxidant properties

The unique combination of functional groups in this compound may confer distinct biological activities compared to these similar compounds.

Properties

IUPAC Name

(6-fluoro-2-methylpyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRVHSIXTBFZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10654270
Record name (6-Fluoro-2-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884494-98-8
Record name (6-Fluoro-2-methylpyridin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10654270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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